molecular formula C13H13N3O3 B563605 rac Lenalidomide-13C5 CAS No. 1219332-91-8

rac Lenalidomide-13C5

Cat. No. B563605
CAS RN: 1219332-91-8
M. Wt: 264.227
InChI Key: GOTYRUGSSMKFNF-GSUYAWNGSA-N
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Description

Rac Lenalidomide-13C5 is a labeled Thalidomide analog . It acts as a TNF-α secretion inhibitor . The molecular formula is C813C5H13N3O3 and the molecular weight is 264.22 .


Synthesis Analysis

A new process for the synthesis of the anticancer drug lenalidomide was developed, using platinum group metal-free and efficient reduction of the nitro group with iron powder and ammonium chloride . The bromination of the key raw material, methyl 2-methyl-3-nitrobenzoate, could be carried out in a chlorine-free solvent methyl acetate .


Molecular Structure Analysis

The molecular structure of rac Lenalidomide-13C5 can be represented as O=(13CHC2=O)[13CH2]3)N3=O .


Chemical Reactions Analysis

Lenalidomide works through various mechanisms of actions that promote malignant cell death and enhance host immunity . It is highly effective for multiple myeloma, other B-cell neoplasms including mantle cell lymphoma, and myelodysplastic syndrome (MDS) with del(5q) .


Physical And Chemical Properties Analysis

The molecular formula of rac Lenalidomide-13C5 is C813C5H13N3O3 and the molecular weight is 264.22 .

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

3-(7-amino-3-oxo-1H-isoindol-2-yl)(2,3,4,5,6-13C5)azinane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/i4+1,5+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-GSUYAWNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC=C2N)C(=O)N1[13CH]3[13CH2][13CH2][13C](=O)N[13C]3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675990
Record name 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac Lenalidomide-13C5

CAS RN

1219332-91-8
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219332-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)(~13~C_5_)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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